Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Overview
Description
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is structurally similar to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions by binding to the inactive form of the tyrosine kinase domain .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to the inactive form of the tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, preventing them from transferring a phosphate group from ATP to a protein, thus inhibiting uncontrolled cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tyrosine kinase pathway. Tyrosine kinases play a key role in the modulation of growth signals, and their dysregulation can lead to uncontrolled cell proliferation . By inhibiting the activity of tyrosine kinases, the compound prevents the uncontrolled proliferation of cells, thereby playing a role in the treatment of diseases characterized by such proliferation, like leukemia .
Pharmacokinetics
Given its structural similarity to imatinib , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinase activity . This leads to a decrease in uncontrolled cell proliferation, which is a characteristic of certain types of cancer, including leukemia . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of these diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperazine moiety. The esterification of the resulting carboxylic acid with methanol yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
- 3-(4-methylpiperazin-1-yl)aniline
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Uniqueness
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features, such as the position of the piperazine ring and the ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWNVBCLRIKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428758 | |
Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658689-29-3 | |
Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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